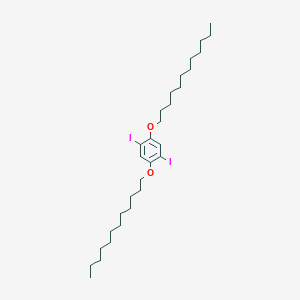

1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Descripción general

Descripción

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is an organic compound with the molecular formula C30H52I2O2 It is characterized by the presence of two iodine atoms and two dodecyloxy groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(dodecyloxy)-2,5-diiodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(dodecyloxy)benzene. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atoms at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine atoms at positions 2 and 5 undergo palladium-catalyzed cross-coupling reactions, forming C–C bonds with acetylenes or arylboronic acids. Key examples include:

Sonogashira Coupling

Reacts with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N at 60°C, yielding ethynylene-linked polymers (Table 2) .

Table 2: Sonogashira Coupling Outcomes

| Alkyne Partner | Catalyst System | Reaction Time (h) | Product Application | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 48 | Conjugated polymers | |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | 24 | Monomers for OLEDs |

Suzuki-Miyaura Coupling

Couples with arylboronic acids (e.g., 4-carboxyphenylboronic acid) using Pd(OAc)₂ and SPhos ligand, producing substituted biphenyl derivatives .

Substitution Reactions

The iodine atoms are susceptible to nucleophilic displacement. For example:

-

SNAr (Nucleophilic Aromatic Substitution): Reacts with alkoxides (e.g., NaOCH₃) in DMF at 120°C, replacing iodine with methoxy groups.

-

Metal-Halogen Exchange: Undergoes lithium-halogen exchange with n-BuLi at −78°C, forming aryl lithium intermediates for further functionalization .

Elimination Reactions

Under basic conditions (e.g., KOtBu), the compound undergoes dehydrohalogenation to form quinone derivatives, though this pathway is less common.

Reaction Mechanisms

Key mechanistic insights include:

-

Cross-Coupling Catalysis: Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate, followed by transmetalation with alkynes/boronic acids .

-

Electrophilic Aromatic Substitution (EAS): Iodination occurs via an I⁺ intermediate generated by the HIO₃/H₂SO₄ system, directing substituents to the para/ortho positions .

Stability and Handling

Aplicaciones Científicas De Investigación

Organic Electronics

Conjugated Polymers

1,4-Bis(dodecyloxy)-2,5-diiodobenzene serves as a crucial building block for the synthesis of conjugated polymers. These polymers are essential in organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of dodecyloxy chains enhances solubility in organic solvents, which is vital for processing these materials into thin films .

Energy Transfer and Sensing Applications

The compound has been utilized in the development of fluorescent chemosensors. In these applications, it acts as a molecular wire to facilitate energy transfer between different components, enhancing the sensitivity and efficiency of detection systems for various analytes .

Material Science

Self-Assembly and Mesophases

The long hydrophobic chains of this compound promote self-assembly into structured mesophases. This property is exploited in creating discotic liquid crystals, which are used in advanced display technologies and photonic applications . The ability to form structured phases allows for tunable optical properties that are beneficial in photonic devices.

Synthetic Applications

Cross-Coupling Reactions

Due to its halogen substituents, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. It can be reacted with various organometallic reagents to produce complex organic structures with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the synthesis of conjugated polymers using this compound as a monomer. The resulting polymers exhibited desirable electronic properties suitable for use in OLEDs. The incorporation of dodecyloxy groups significantly improved the solubility and processability of the polymers compared to their non-alkoxy counterparts .

Case Study 2: Fluorescent Chemosensors

Another research effort focused on developing fluorescent chemosensors that utilize this compound as a core component. The sensors demonstrated high sensitivity to specific ions and small molecules through energy transfer mechanisms facilitated by the compound's structure .

Mecanismo De Acción

The mechanism of action of 1,4-bis(dodecyloxy)-2,5-diiodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new functional groups. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(decyloxy)benzene: Similar in structure but lacks the iodine atoms.

1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Contains ethynyl groups instead of iodine atoms.

Uniqueness

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is unique due to the presence of both dodecyloxy and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications in synthesis and materials science.

Actividad Biológica

1,4-Bis(dodecyloxy)-2,5-diiodobenzene (CAS No. 145483-66-5) is a compound of interest in materials science and organic chemistry due to its unique structural properties and potential biological activities. This compound features a biphenyl structure with long dodecyloxy chains and iodine substituents, which can influence its solubility, stability, and interaction with biological systems.

The molecular formula of this compound is . The presence of iodine atoms can enhance the compound's electronic properties, making it suitable for various applications in organic electronics and photonic devices.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The long alkyl chains may facilitate membrane penetration, enhancing the compound's effectiveness against bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines have shown that derivatives of diiodobenzenes can induce apoptosis in cancer cells. The specific effects of this compound on cell viability require further exploration to establish dose-response relationships.

- Photophysical Properties : The compound's ability to absorb light and emit fluorescence makes it a candidate for use in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study examining the antimicrobial effects of various substituted diiodobenzenes found that compounds with long alkyl chains exhibited significant activity against Staphylococcus aureus. The study suggested that the hydrophobic interactions between the dodecyloxy chains and the bacterial membrane enhance antimicrobial efficacy.

Case Study: Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that related compounds induced cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was attributed to oxidative stress induced by reactive oxygen species generated upon light activation.

Propiedades

IUPAC Name |

1,4-didodecoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVOFGKXIVCZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465314 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-66-5 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.